1,1-Di(ethanesulfonyl)-2,2-bis(ethylsulfanyl)ethene
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Overview
Description
1,1-Di(ethanesulfonyl)-2,2-bis(ethylsulfanyl)ethene is an organic compound characterized by the presence of two ethanesulfonyl groups and two ethylsulfanyl groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(ethanesulfonyl)-2,2-bis(ethylsulfanyl)ethene typically involves the following steps:
Formation of Ethanesulfonyl Chloride: Ethanesulfonyl chloride is prepared by reacting ethanesulfonic acid with thionyl chloride under reflux conditions.
Synthesis of Ethylsulfanyl Ethene: Ethylsulfanyl ethene is synthesized by reacting ethene with ethanethiol in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of ethanesulfonyl chloride with ethylsulfanyl ethene in the presence of a suitable catalyst, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1-Di(ethanesulfonyl)-2,2-bis(ethylsulfanyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or sulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols, sulfides, and other reduced derivatives.
Substitution: Various substituted ethanesulfonyl and ethylsulfanyl derivatives.
Scientific Research Applications
1,1-Di(ethanesulfonyl)-2,2-bis(ethylsulfanyl)ethene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Di(ethanesulfonyl)-2,2-bis(ethylsulfanyl)ethene involves its interaction with molecular targets such as enzymes, proteins, and cellular membranes. The compound’s sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The ethene backbone provides structural rigidity, allowing for specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Di(ethanesulfonyl)ethene: Lacks the ethylsulfanyl groups, resulting in different chemical reactivity and applications.
2,2-Bis(ethylsulfanyl)ethene: Lacks the ethanesulfonyl groups, leading to distinct properties and uses.
1,1-Di(ethanesulfonyl)-2,2-dimethylethene: Contains methyl groups instead of ethylsulfanyl groups, affecting its chemical behavior and applications.
Uniqueness
1,1-Di(ethanesulfonyl)-2,2-bis(ethylsulfanyl)ethene is unique due to the presence of both ethanesulfonyl and ethylsulfanyl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
90127-78-9 |
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Molecular Formula |
C10H20O4S4 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)-2,2-bis(ethylsulfonyl)ethene |
InChI |
InChI=1S/C10H20O4S4/c1-5-15-9(16-6-2)10(17(11,12)7-3)18(13,14)8-4/h5-8H2,1-4H3 |
InChI Key |
NWADLNRYALRZEV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(S(=O)(=O)CC)S(=O)(=O)CC)SCC |
Origin of Product |
United States |
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